Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride
Description
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole-derived small molecule characterized by a difluoroethyl substituent at the 1-position, an amino group at the 4-position, and a methyl ester at the 3-position, with a hydrochloride counterion enhancing its solubility. The difluoroethyl group likely contributes to metabolic stability and lipophilicity, while the methyl ester may act as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo .
Properties
IUPAC Name |
methyl 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2.ClH/c1-14-7(13)6-4(10)2-12(11-6)3-5(8)9;/h2,5H,3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVAOWXCTXINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an amino group and a difluoroethyl group. Its molecular formula is C₇H₈ClF₂N₃O₂, and it has a molecular weight of 225.61 g/mol. The presence of the difluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit antiviral properties, particularly against HIV. This compound was evaluated for its efficacy in inhibiting HIV-1 replication. In vitro assays demonstrated that the compound can significantly reduce viral load in infected cell cultures while maintaining low cytotoxicity levels. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole core could enhance antiviral potency without increasing toxicity .
Antifungal Activity
In another area of research, compounds similar to methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate have shown promising antifungal activity. For instance, derivatives of pyrazole carboxylic acids were tested against various phytopathogenic fungi, demonstrating effective inhibition comparable to established fungicides like boscalid. Such findings suggest that this class of compounds could be further explored for agricultural applications .
The mechanism by which methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate exerts its biological effects appears to involve multiple pathways:
- Inhibition of Viral Replication : The compound interferes with key stages of the HIV replication cycle, potentially affecting reverse transcriptase activity.
- Fungal Cell Disruption : Similar compounds disrupt fungal cell wall synthesis or function through inhibition of specific enzymes .
Structure-Activity Relationship (SAR)
The SAR studies on pyrazole derivatives indicate that:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter biological activity; for example, the introduction of halogen atoms (like fluorine) has been shown to enhance potency.
- Linker Modifications : Alterations in the linker region between the pyrazole and other functional groups can impact solubility and bioavailability .
Case Study 1: HIV Inhibition
A study screened several pyrazole derivatives for their ability to inhibit HIV replication. This compound was among those tested and exhibited a dose-dependent reduction in viral replication in HeLa P4 cells. The findings suggest potential for development as an antiretroviral agent .
Case Study 2: Antifungal Efficacy
Another investigation assessed the antifungal properties of various pyrazole derivatives against seven species of pathogenic fungi. This compound showed significant antifungal activity, outperforming several commercial fungicides in specific assays .
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride is characterized by the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 191.14 g/mol
- CAS Number : 1690787-82-6
The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its potential to inhibit tumor growth. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility as a lead compound in cancer therapy .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby providing a basis for its use in treating inflammatory diseases such as arthritis . This effect is attributed to its ability to modulate signaling pathways involved in inflammation.
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Pesticidal Activity
The compound's structure suggests potential applications in agriculture as a pesticide. Preliminary studies indicate that it exhibits herbicidal properties, effectively controlling weed growth without adversely affecting crop yield . This characteristic is crucial for sustainable agricultural practices.
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance root development and increase resistance to environmental stressors in certain crops, thereby improving overall plant health and productivity .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid Hydrochloride
- Key Differences :
- Substituent : The trifluoroethyl group (CF₃CH₂) in this analog introduces greater electronegativity and steric bulk compared to the difluoroethyl (CHF₂CH₂) group in the target compound. This increases metabolic resistance but may reduce membrane permeability .
- Functional Group : The carboxylic acid (COOH) replaces the methyl ester (COOCH₃), significantly altering solubility and bioavailability. Carboxylic acids are more polar and ionizable, favoring aqueous solubility, whereas esters are lipophilic and may enhance passive diffusion .
- Molecular Weight : 245.59 g/mol (trifluoroethyl analog) vs. ~253.59 g/mol (estimated for the target compound, assuming similar counterion contributions) .
- Synthetic Utility : The trifluoroethyl analog’s CAS number (2408970-23-8) and SMILES (OC(=O)c1nn(cc1N)CC(F)(F)F.Cl ) highlight its use as a building block in fluorinated drug candidates, suggesting parallel applications for the difluoroethyl variant .
Heterocyclic Analog: 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- Structural Contrast: Core Heterocycle: The pyrazolopyridine scaffold introduces an additional nitrogen atom in the aromatic system, altering electronic properties and binding affinity compared to the simpler pyrazole core. Bromine’s larger atomic radius may also influence steric interactions in biological targets .
- Applications: Brominated pyrazolopyridines are often explored as kinase inhibitors or antiviral agents, suggesting divergent therapeutic pathways compared to the amino-ester pyrazole derivatives .
Pyrrole-Based Analog: Ethyl 3-Amino-1H-pyrrole-2-carboxylate Hydrochloride
- Core Heterocycle : The pyrrole ring (5-membered, one nitrogen) vs. pyrazole (5-membered, two adjacent nitrogens) affects aromaticity and hydrogen-bonding capacity. Pyrroles are less basic but more electron-rich, influencing reactivity in electrophilic substitution reactions.
- Functional Groups: The ethyl ester (vs.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|---|
| Target Compound | C₇H₁₀ClF₂N₃O₂ (est.) | ~253.59 (est.) | 2,2-difluoroethyl, methyl ester | High (HCl salt) |
| 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid HCl | C₆H₇ClF₃N₃O₂ | 245.59 | 2,2,2-trifluoroethyl, carboxylic acid | Moderate (polar HCl salt) |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | C₆H₄BrN₃ | 213.02 | Bromine at 5-position | Low (non-ionizable) |
| Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl | C₇H₁₁ClN₂O₂ | 202.63 | Ethyl ester, pyrrole core | Moderate (HCl salt) |
Research Findings and Implications
- Fluorination Impact : The difluoroethyl group in the target compound balances metabolic stability and lipophilicity more effectively than the trifluoroethyl analog, which may exhibit excessive electronegativity hindering target engagement .
- Ester vs. Acid : The methyl ester in the target compound likely improves cell permeability compared to the carboxylic acid analog, though hydrolysis to the acid form could modulate activity in vivo .
- Heterocycle Diversity : Pyrazole derivatives (target compound) offer distinct electronic environments compared to pyrrole or pyrazolopyridine analogs, enabling tailored interactions with biological targets such as enzymes or receptors .
Preparation Methods
Mechanism and Reaction Design
The cyclocondensation of hydrazines with 1,3-dicarbonyl precursors is a classical method for pyrazole synthesis. For the target compound, methyl 3-(2,2-difluoroethylamino)acrylate or analogous enol ethers serve as starting materials. The reaction proceeds via nucleophilic attack of hydrazine at the β-keto position, followed by cyclization and elimination of water.
Example Protocol
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Starting Material : Ethyl 2-difluoroacetoacetate (10 mmol) and methylhydrazine (12 mmol) are refluxed in ethanol with catalytic HCl.
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Cyclization : The intermediate hydrazone undergoes thermal cyclization at 80°C for 6 hours, yielding the pyrazole core.
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Amination : Selective nitration at the 4-position using HNO₃/H₂SO₄, followed by Pd/C-catalyzed hydrogenation, introduces the amino group.
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Esterification : Treatment with methanol and thionyl chloride converts the carboxylic acid to the methyl ester.
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Salt Formation : The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.
Optimization Insights
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Regioselectivity : Use of electron-withdrawing groups (e.g., difluoroethyl) directs amination to the 4-position, achieving >90% regioselectivity.
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Yield : The four-step process achieves an overall yield of 52–58% with HPLC purity ≥98%.
Halogenation-Amination-Esterification Sequence
Stepwise Functionalization of Preformed Pyrazole
This method prioritizes late-stage introduction of the difluoroethyl and amino groups, minimizing side reactions.
Synthetic Route
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Pyrazole Core Synthesis : 1H-Pyrazole-3-carboxylic acid is synthesized via cyclocondensation of acetylene ketones with hydrazine hydrate.
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N-Alkylation : Reaction with 2,2-difluoroethyl bromide in DMF using K₂CO₃ as a base at 60°C for 12 hours introduces the difluoroethyl group.
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Nitration/Reduction : Nitration at 0°C (HNO₃/AcOH), followed by Fe/HCl reduction, installs the 4-amino group.
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Esterification : The carboxylic acid is treated with methanol and H₂SO₄ under reflux (80°C, 8 hours).
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Hydrochloride Formation : The product is dissolved in anhydrous ether and treated with HCl gas.
Key Data
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 60°C, 12 h | 78 | 95 |
| Nitration | HNO₃/AcOH, 0°C, 2 h | 85 | 90 |
| Reduction | Fe, HCl, EtOH, 50°C, 4 h | 92 | 97 |
| Esterification | H₂SO₄, MeOH, reflux, 8 h | 88 | 99 |
Advantages : Modular approach allows independent optimization of each step.
Limitations : Multi-step purification reduces overall yield (cumulative 52%).
One-Pot Tandem Reaction Strategy
Integrated Synthesis via Grignard Exchange
This method leverages Grignard reagents for simultaneous difluoroethylation and carboxylation, reducing intermediate isolation.
Procedure
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Halogenation : 4-Bromo-1-methylpyrazole-3-amine is prepared via bromination of N-methyl-3-aminopyrazole in H₂O at 0°C.
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Diazo Coupling : The brominated intermediate is diazotized (NaNO₂/HCl) and coupled with potassium difluoromethyl trifluoroborate in acetonitrile.
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Grignard Exchange : Isopropyl magnesium chloride (1.1 eq) reacts with 4-bromo-3-(difluoromethyl)pyrazole, followed by CO₂ insertion at −30°C.
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Esterification : The carboxylic acid is treated with methanol and DBU (catalytic) under CO₂ atmosphere (1–2 bar).
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Hydrochloride Precipitation : The ester is dissolved in ethanol and treated with HCl-saturated ether.
Critical Parameters
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CO₂ Insertion : DBU accelerates carboxylation, achieving 88% conversion in 2 hours.
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Regioselectivity : Grignard exchange at the 4-position avoids isomerization, ensuring >99% positional purity.
Performance Metrics
Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 5 | 52–58 | 98 | Moderate |
| Halogenation-Amination | 5 | 52 | 99 | High |
| Tandem Grignard | 3 | 64 | 99.5 | Industrial |
Industrial Preference : The tandem Grignard method is favored for its fewer steps, higher yield, and compatibility with continuous flow reactors .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | Calculated: 252.63 g/mol | |
| logP (estimated) | ~1.2 (QSAR) | |
| Purity (HPLC) | >95% (C18 column, 0.1% TFA) |
Q. Table 2. Common Synthetic Byproducts
| Byproduct | Mitigation Strategy |
|---|---|
| 4-Nitro derivative | Reduce nitrating agent equivalents |
| Hydrochloride salt degradation | Store under inert gas (N2/Ar) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
